molecular formula C15H21N3O B8728980 2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine CAS No. 122958-17-2

2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine

Cat. No.: B8728980
CAS No.: 122958-17-2
M. Wt: 259.35 g/mol
InChI Key: WPUUCRUYIRXFFZ-UHFFFAOYSA-N
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Description

2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with N,N-diethyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the ethylamine derivative, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-Imidazol-1-yl)phenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a phenoxyethanamine moiety makes it a versatile compound for various applications .

Properties

CAS No.

122958-17-2

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N,N-diethyl-2-(4-imidazol-1-ylphenoxy)ethanamine

InChI

InChI=1S/C15H21N3O/c1-3-17(4-2)11-12-19-15-7-5-14(6-8-15)18-10-9-16-13-18/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

WPUUCRUYIRXFFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 4-(1H-imidazol-1-yl)phenol (4.02 g, 25.1 mmol) in methanol (100 mL) containing potassium hydroxide (3.52 g, 62.74 mmol). Add 2-diethylaminoethyl chloride hydrochloride to this mixture and heat to reflux under nitrogen overnight. Cool the mixture and concentrate in vacuo. Dissolve the residue in water (50mL) and adjust the pH to 13 with 1N NaOH solution. Wash with 2×100 mL of methylene chloride, combine, dry (Na2SO4) and concentrate in vacuo. This residue is dissolved in ethanol and 37% hydrochloric acid is added until pH=1.0. Concentration affords crystals which are recrystallized from isopropanol/ethanol (ca. 4+1). Drying at 80° C. for 5 hr at 1.0 mm give the title compound.
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Synthesis routes and methods II

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